molecular formula C15H11FO4 B6369657 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1262001-53-5

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369657
CAS No.: 1262001-53-5
M. Wt: 274.24 g/mol
InChI Key: WJGOHEWHVGAJQU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with a molecular formula of C15H11FO4. This compound is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a methoxycarbonyl group on the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGOHEWHVGAJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683368
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-53-5
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methoxycarbonylbenzene.

    Reaction with Benzoic Acid: The intermediate is then reacted with benzoic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining an optimal temperature range to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
  • 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Uniqueness

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

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